molecular formula C23H20N4O3 B11296180 1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11296180
M. Wt: 400.4 g/mol
InChI Key: XDGCTOJJOYKLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of 1,2,3-triazoles

Preparation Methods

. This reaction is highly efficient and selective, producing 1,4-disubstituted 1,2,3-triazoles under mild conditions. The general synthetic route involves the reaction of an alkyne with an azide in the presence of a copper catalyst, often in a green solvent such as ethanol/water .

Chemical Reactions Analysis

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern on the triazole ring. Similar compounds include other 1,2,3-triazole derivatives, such as:

These compounds share the triazole core structure but differ in their substitution patterns, leading to variations in their biological activities and applications.

Biological Activity

1-(2-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the formation of a triazole ring through a Huisgen 1,3-dipolar cycloaddition reaction. The subsequent steps include functionalization with methyl and phenoxyphenyl groups. Catalysts such as copper(I) iodide are often employed to facilitate these reactions.

Anticancer Properties

Research indicates that compounds within the triazole family exhibit notable anticancer activities. For instance, studies have shown that derivatives of triazole can inhibit cell proliferation in various cancer cell lines. In particular, compounds similar to this compound have demonstrated promising results against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells, with IC50 values as low as 1.1 μM for some derivatives .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, enhancing binding affinity. For example, compounds in this class have been shown to inhibit thymidylate synthase, a critical enzyme in DNA synthesis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(4-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamideLacks 2-methoxy groupReduced binding affinity
5-Methyl-1H-1,2,3-triazole-4-carboxamideLacks methoxy and phenoxy groupsLower anticancer efficacy
1-(4-Phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamideLacks methyl and methoxy groupsAltered reactivity

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating various triazole derivatives for anticancer activity, one derivative exhibited an IC50 value of 6.06 μM against H460 lung cancer cells. The compound induced apoptosis and reactive oxygen species (ROS) production in treated cells .

Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of triazole derivatives against E. coli and S. aureus, demonstrating significant inhibition that suggests potential for therapeutic applications in treating bacterial infections .

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)20-10-6-7-11-21(20)29-2)23(28)24-17-12-14-19(15-13-17)30-18-8-4-3-5-9-18/h3-15H,1-2H3,(H,24,28)

InChI Key

XDGCTOJJOYKLGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.